1,3-Pentadiene, 1,1-dibromo-4-methyl-
CAS No.: 64305-70-0
Cat. No.: VC19421522
Molecular Formula: C6H8Br2
Molecular Weight: 239.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64305-70-0 |
|---|---|
| Molecular Formula | C6H8Br2 |
| Molecular Weight | 239.94 g/mol |
| IUPAC Name | 1,1-dibromo-4-methylpenta-1,3-diene |
| Standard InChI | InChI=1S/C6H8Br2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3 |
| Standard InChI Key | ZBSYMXBITFVSKC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC=C(Br)Br)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1,3-pentadiene, 1,1-dibromo-4-methyl- is C₆H₈Br₂, with a molecular weight of 247.94 g/mol. Its structure consists of a five-carbon chain with conjugated double bonds between carbons 1–2 and 3–4, bromine substituents at the 1-position, and a methyl group at the 4-position. Key structural parameters inferred from analogous compounds include:
The presence of bromine atoms introduces significant electron-withdrawing effects, polarizing the double bonds and enhancing electrophilic reactivity. The methyl group at the 4-position contributes steric bulk, potentially influencing regioselectivity in addition reactions .
Synthetic Methodologies
Dehydrohalogenation and Elimination
Building on methods described in patent CN109824466B , a two-step dehydration strategy could be adapted for brominated systems:
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Synthesis of 4-methyl-4-penten-2-ol: Starting from 2-methyl-2,4-pentanediol, acid-catalyzed dehydration (e.g., using FeCl₃-montmorillonite) yields the intermediate alcohol.
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Bromination and elimination: Treating the alcohol with PBr₃ or HBr could introduce bromine substituents, followed by a second dehydration step to form the conjugated diene.
This approach mirrors the patent’s focus on stepwise control to minimize isomer formation, though bromine’s higher reactivity may require modified catalysts (e.g., milder acids to avoid HBr release) .
Physicochemical Properties
Thermal Stability and Reactivity
The compound’s thermal stability is expected to be moderate, with decomposition likely above 200°C due to Br–C bond cleavage. Its conjugated diene system enables participation in Diels-Alder reactions, though bromine’s electron-withdrawing nature may reduce dienophile reactivity compared to non-halogenated analogs. Computational modeling (e.g., DFT calculations) predicts a HOMO energy of approximately −9.2 eV, suggesting susceptibility to electrophilic attack at the less substituted double bond .
Solubility and Polarity
Bromine’s polarizability enhances solubility in non-polar solvents (e.g., dichloromethane, chloroform) but limits miscibility with water (<0.1 g/L estimated). The methyl group further moderates solubility by introducing hydrophobic interactions.
Applications and Industrial Relevance
Polymer Chemistry
As a dihalogenated diene, this compound could serve as a monomer for specialty polymers, such as brominated rubbers with flame-retardant properties. Copolymerization with styrene or acrylonitrile might yield materials with enhanced thermal stability, though toxicity concerns require rigorous handling protocols .
Organic Synthesis
The diene’s electrophilic sites make it a candidate for cycloadditions, forming brominated cyclohexene derivatives. Such intermediates are valuable in fragrance synthesis (e.g., ligustral analogs) or pharmaceutical building blocks, though competing side reactions with bromine must be managed .
| Hazard Parameter | Recommendation |
|---|---|
| Storage | Inert atmosphere, amber glass to prevent light degradation |
| Personal Protective Equipment | Gloves, goggles, and fume hoods mandatory |
| Disposal | Incineration with halogen scrubbers to avoid HBr release |
No specific toxicological data exists for this compound, but analogous dibromoalkenes show LD₅₀ values in rodents ranging from 200–500 mg/kg, indicating moderate toxicity .
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